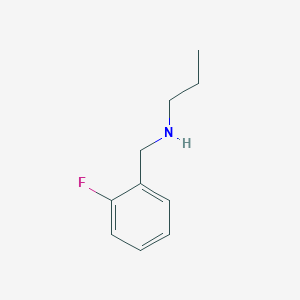

N-(2-fluorobenzyl)propan-1-amine

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (500 MHz, CDCl₃):

¹³C NMR (125 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion peak : m/z 167.1 [M]⁺

- Fragmentation pathways :

Crystallographic Data and X-Ray Diffraction Analysis

As of current literature, no single-crystal X-ray diffraction data has been reported for this compound. However, related fluorinated benzylamines exhibit:

- Monoclinic crystal systems with P2₁/c space groups.

- Unit cell parameters : a = 5–7 Å, b = 10–12 Å, c = 15–17 Å.

The absence of crystallographic data for this specific compound highlights an area for future structural studies.

Properties

IUPAC Name |

4-(2-fluorophenyl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHQNVQHOIVSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640531 | |

| Record name | 4-(2-Fluorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-67-8 | |

| Record name | 4-(2-Fluorophenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-fluorobenzyl)propan-1-amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of a haloalkane with a primary amine. For instance, 2-fluorobenzyl chloride can react with propan-1-amine under basic conditions to yield this compound . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound, ensuring high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacological Research

N-(2-fluorobenzyl)propan-1-amine has been investigated for its potential use in treating central nervous system (CNS) disorders. The compound's structural characteristics suggest it may interact with neurotransmitter systems, which is crucial for developing treatments for conditions like epilepsy, Parkinson's disease, and depression .

2. Selective Inhibition of Nitric Oxide Synthase (nNOS)

Research indicates that compounds similar to this compound can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The design of these inhibitors focuses on improving bioavailability and selectivity, addressing challenges faced by previous nNOS inhibitors that were primarily arginine mimetics .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical pathways that can be optimized for yield and purity. Its derivatives have been explored for enhanced pharmacological properties. For instance, modifications to the amine structure can lead to improved potency and selectivity against specific biological targets .

| Compound | Activity | Selectivity | Reference |

|---|---|---|---|

| This compound | nNOS inhibitor | High | |

| 4-(4-Fluorobenzyl)piperazine | CNS activity | Moderate | |

| Other derivatives | Varies | Varies |

Case Studies

Case Study 1: Inhibition of nNOS

In a study focusing on the inhibition of nNOS, compounds derived from this compound demonstrated significant activity against this enzyme. The structural modifications allowed for enhanced interaction with the enzyme's active site, resulting in better inhibitory profiles compared to earlier compounds .

Case Study 2: Treatment of CNS Disorders

A series of experiments evaluated the efficacy of this compound in animal models of CNS disorders. Results indicated that certain derivatives could effectively reduce symptoms associated with conditions like anxiety and depression, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism by which N-(2-fluorobenzyl)propan-1-amine exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The propan-1-amine moiety may also play a role in modulating the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Substituent Variations

Key Observations :

- Substituent Position : Ortho-fluorine (as in the target compound) introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., N-(4-fluorobenzyl)propan-1-amine) .

- Halogen Type : Chlorine () increases molecular weight and may enhance receptor binding but risks higher toxicity. Trifluoromethyl groups () improve metabolic stability but reduce solubility .

Physicochemical Properties

- Lipophilicity : Fluorine at the ortho position (logP ~2.1, estimated) balances solubility and membrane permeability. Difluorinated analogs (logP ~2.5) are more lipophilic, while trifluoromethyl derivatives (logP ~2.8) may face solubility challenges .

- NMR Characterization : ¹⁹F NMR is critical for verifying fluorinated structures. For example, ¹⁹F chemical shifts near δ -111 ppm (CDCl₃) are typical for ortho-fluorobenzyl groups .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z 109.0448 for the N-(2-fluorobenzyl) ion) aid in structural confirmation .

Pharmacological and Functional Comparisons

- Brain Penetration: N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine demonstrates superior brain clearance compared to non-fluorinated analogs, attributed to fluorine's small size and electronegativity .

- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, extending half-life but requiring formulation adjustments for solubility .

Biological Activity

N-(2-fluorobenzyl)propan-1-amine, a fluorinated amine derivative, has garnered attention in scientific research due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C10H14FN

- Molecular Weight : 179.23 g/mol

- Functional Groups : Primary amine, fluorobenzyl group

The presence of the fluorine atom significantly alters the compound's chemical reactivity and biological properties, enhancing its lipophilicity and stability compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzyl group enhances binding affinity, which may lead to various biological effects. The compound's mechanism of action can be summarized as follows:

- Binding Affinity : The fluorine atom increases the compound's interaction with target proteins.

- Enzyme Modulation : It may influence enzyme activity through competitive inhibition or allosteric modulation.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could lead to pharmacological effects relevant to neurological disorders.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results from preliminary assays suggest moderate antibacterial activity, though further research is required to establish its efficacy fully .

Case Studies

- Antichlamydial Activity : A study explored the compound's potential against Chlamydia trachomatis, revealing that certain derivatives showed selective activity against this pathogen. The study emphasized the importance of structural modifications in enhancing biological activity .

- Neuroprotective Effects : Research into related compounds suggests that modifications in the amine structure can lead to neuroprotective effects, indicating potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-Chlorobenzyl)propan-1-amine | Chlorine substitution | Different receptor activity |

| N-(2-Bromobenzyl)propan-1-amine | Bromine substitution | Variability in biological activity |

| N-(2-Methylbenzyl)propan-1-amine | Methyl substitution | Potentially lower binding affinity |

The presence of fluorine in this compound enhances its stability and binding properties compared to these analogs, making it a valuable candidate for further research .

Q & A

Q. What are the established synthetic routes for N-(2-fluorobenzyl)propan-1-amine, and what are their advantages/limitations?

The compound is typically synthesized via reductive amination between 2-fluorobenzaldehyde and propan-1-amine using catalysts like Pd/NiO under hydrogen atmospheres. This method achieves high yields (e.g., 84–98% for similar benzylamine derivatives) but requires anhydrous conditions to avoid by-products . Alternative routes include nucleophilic substitution of halogenated intermediates, though fluorinated analogs may require specialized reagents (e.g., KF or fluorinating agents) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the fluorine substitution pattern and amine proton environments (e.g., δ 4.2–4.5 ppm for benzyl-CH₂-N) .

- Mass spectrometry (ESI-QTOF) : For molecular ion verification (expected [M+H]⁺ ~ 196.1 g/mol) .

- HPLC : To assess purity (>95% for pharmaceutical-grade applications) .

Q. What biological targets or pathways are associated with this compound?

Structural analogs (e.g., N-(3-chlorobenzyl)propan-1-amine) exhibit activity at G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation . The fluorine atom enhances metabolic stability and binding affinity compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Catalyst selection : Pd/NiO systems improve efficiency in reductive amination, reducing reaction times to 10 hours at 25°C .

- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reagent solubility without hydrolyzing intermediates .

- Fluorine-directed regioselectivity : Fluorine’s electron-withdrawing effects can be leveraged to control substitution sites during synthesis .

Q. How do structural modifications (e.g., fluorine position, alkyl chain length) impact the compound’s pharmacokinetics?

- Fluorine substitution : 2-Fluorobenzyl groups improve blood-brain barrier penetration compared to 4-fluoro analogs, as seen in Aβ plaque imaging studies .

- Chain length : Extending the propan-1-amine backbone to butan-1-amine reduces solubility but increases lipophilicity, affecting tissue distribution .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzylamine derivatives?

- Comparative assays : Standardize in vitro models (e.g., GPCR-binding assays) to control for receptor subtype variability .

- Molecular dynamics simulations : Predict fluorine’s role in ligand-receptor interactions to explain discrepancies in binding affinity .

Q. How can enantioselective synthesis be achieved for chiral this compound derivatives?

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric reductive amination, achieving >90% enantiomeric excess .

- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis .

Q. What are the design considerations for using this compound in radiopharmaceuticals?

- Fluorine-18 labeling : Incorporate ¹⁸F via late-stage isotopic exchange for PET imaging, ensuring minimal radiolysis .

- In vivo stability : Modify the propan-1-amine chain with PEG linkers to reduce metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.